

# A Comparative Analysis of Renal Outcomes: Bexagliflozin and Canagliflozin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Bexagliflozin**

Cat. No.: **B1666928**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the renal outcomes associated with two sodium-glucose cotransporter 2 (SGLT2) inhibitors: **Bexagliflozin** and Canagliflozin. The information is compiled from available clinical trial data to assist in research and development efforts within the pharmaceutical and biomedical fields.

## Executive Summary

Direct head-to-head clinical trials comparing the renal outcomes of **Bexagliflozin** and Canagliflozin are not currently available. However, a review of existing evidence from separate clinical programs reveals differing levels of demonstrated renal protection. Canagliflozin, supported by the landmark CREDENCE trial, has shown significant renoprotective effects in patients with type 2 diabetes and chronic kidney disease.<sup>[1][2][3]</sup> In contrast, a meta-analysis of clinical trials for **Bexagliflozin** did not demonstrate a significant beneficial effect on key markers of kidney function.<sup>[4][5]</sup> Both drugs share a common mechanism of action as SGLT2 inhibitors, which is known to have cardiorenal benefits.<sup>[6][7][8][9]</sup>

## Data Presentation: Quantitative Renal Outcomes

The following tables summarize the key quantitative data on renal outcomes for **Bexagliflozin** and Canagliflozin from major clinical studies.

Table 1: **Bexagliflozin** Renal Outcome Data (Meta-Analysis of 9 RCTs)<sup>[4][5]</sup>

| Outcome                                      | Mean Difference (MD) / Risk Ratio (RR) | 95% Confidence Interval (CI) | p-value | Follow-up Duration |
|----------------------------------------------|----------------------------------------|------------------------------|---------|--------------------|
| Change in eGFR (mL/min/1.73 m <sup>2</sup> ) | -0.43                                  | -6.92 to 6.06                | 0.89    | 12 to 96 weeks     |
| Change in Serum Creatinine (mg/dL)           | 0.05                                   | -0.06 to 0.15                | 0.35    | 12 to 96 weeks     |
| Renal or Urinary Adverse Events              | RR: 2.09                               | 1.33 to 3.28                 | < 0.01  | 12 to 96 weeks     |

Table 2: Canagliflozin Renal Outcome Data (CREDENCE Trial)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[10\]](#)[\[11\]](#)

| Outcome                                                 | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Event Rate (per 1000 patient-years)                                  |
|---------------------------------------------------------|-------------------|------------------------------|---------|----------------------------------------------------------------------|
| Primary                                                 |                   |                              |         |                                                                      |
| Composite                                               |                   |                              |         |                                                                      |
| Outcome                                                 |                   |                              |         |                                                                      |
| (ESRD, doubling of serum creatinine, renal or CV death) | 0.70              | 0.59 to 0.82                 | 0.00001 | 43.2<br>(Canagliflozin) vs. 61.2<br>(Placebo)                        |
| Renal-Specific                                          |                   |                              |         |                                                                      |
| Composite                                               |                   |                              |         |                                                                      |
| (ESRD, doubling of serum creatinine, renal death)       | 0.66              | 0.53 to 0.81                 | < 0.001 | N/A                                                                  |
| End-Stage Kidney Disease (ESRD)                         | 0.68              | 0.54 to 0.86                 | 0.002   | 20.4<br>(Canagliflozin) vs. 29.4<br>(Placebo)                        |
| Doubling of Serum Creatinine                            | N/A               | N/A                          | < 0.001 | 20.7<br>(Canagliflozin) vs. 33.8<br>(Placebo)                        |
| Change in UACR                                          | 31% reduction     | 26% to 35%                   | N/A     | N/A                                                                  |
| eGFR Slope (Chronic)                                    | Slower decline    | N/A                          | N/A     | -1.85 (Cana) vs. -4.59 (Placebo)<br>ml/min/1.73 m <sup>2</sup> /year |

## Experimental Protocols

## Bexagliflozin: Meta-Analysis of Randomized Controlled Trials

A systematic review and meta-analysis was conducted to evaluate the effect of **Bexagliflozin** on renal outcomes in patients with type 2 diabetes mellitus.[4][5]

- Data Sources: The researchers searched ClinicalTrials.gov, PubMed, Embase, and Cochrane databases for relevant randomized controlled trials.[5]
- Study Selection: The analysis included nine studies involving a total of 4,352 patients.[4]
- Data Extraction and Analysis: Data on changes in serum creatinine, estimated glomerular filtration rate (eGFR), and renal and urinary adverse events were extracted. A random-effects model was used to calculate mean differences (MD) for continuous outcomes and risk ratios (RR) for binary endpoints. The certainty of the evidence was assessed using the GRADE (Grading of Recommendations, Assessment, Development, and Evaluation) approach.[5]

## Canagliflozin: The CREDENCE Trial

The Canagliflozin and Renal Events in Diabetes with Established Nephropathy Clinical Evaluation (CREDENCE) trial was a randomized, double-blind, placebo-controlled clinical trial designed to assess the efficacy and safety of Canagliflozin on renal and cardiovascular outcomes in patients with type 2 diabetes and chronic kidney disease.[2][11][12]

- Participants: The trial enrolled 4,401 patients with type 2 diabetes, an estimated glomerular filtration rate (eGFR) of 30 to  $<90$  mL/min/1.73 m<sup>2</sup>, and albuminuria (urine albumin-to-creatinine ratio  $>300$  to 5000 mg/g). All patients were on a stable dose of an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin II receptor blocker (ARB).[10][11][12]
- Intervention: Patients were randomly assigned to receive either Canagliflozin 100 mg daily or a matching placebo.[10]
- Primary Outcome: The primary outcome was a composite of end-stage kidney disease (ESRD), defined as the need for dialysis or kidney transplantation or a sustained eGFR of  $<15$  mL/min/1.73 m<sup>2</sup>; a doubling of the serum creatinine level; or death from renal or cardiovascular causes.[2][12]

- Follow-up: The median follow-up was 2.62 years. The trial was stopped early due to the overwhelming benefit observed in the Canagliflozin group.[2][10]

## Visualizations: Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

Caption: Mechanism of renal protection by SGLT2 inhibitors.



[Click to download full resolution via product page](#)

Caption: Workflow for the **Bexagliflozin** meta-analysis.



[Click to download full resolution via product page](#)

Caption: Workflow of the CREDENCE clinical trial.

## Conclusion

Based on the currently available evidence, Canagliflozin has demonstrated statistically significant and clinically meaningful renal-protective benefits in patients with type 2 diabetes and chronic kidney disease.<sup>[1][3]</sup> The CREDENCE trial provides robust data supporting its use for this indication.<sup>[2]</sup> For **Bexagliflozin**, a meta-analysis of existing trials did not show a beneficial effect on eGFR or serum creatinine, and it was associated with an increased risk of renal or urinary adverse events.<sup>[4][5]</sup> Further dedicated renal outcomes trials for **Bexagliflozin** would be necessary to establish a similar level of evidence for renal protection as has been demonstrated for Canagliflozin. Researchers and drug development professionals should consider the strength and nature of the clinical evidence for each compound when evaluating their potential for renal therapeutic applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. CREDENCE Trial: Canagliflozin Improved Renal Outcomes in Patients with Type 2 Diabetes | Docwire News [docwirenews.com]
- 3. ajmc.com [ajmc.com]
- 4. Bexagliflozin on Renal Outcomes in Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bexagliflozin on Renal Outcomes in Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What are the approved indications for Bexagliflozin? [synapse.patsnap.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. What is the mechanism of Bexagliflozin? [synapse.patsnap.com]

- 10. Canagliflozin and Renal Events in Diabetes With Established Nephropathy Clinical Evaluation - American College of Cardiology [acc.org]
- 11. researchgate.net [researchgate.net]
- 12. Canagliflozin and Renal Outcomes in Type 2 Diabetes and Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Renal Outcomes: Bexagliflozin and Canagliflozin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666928#benchmarking-the-renal-outcomes-of-bexagliflozin-against-canagliflozin>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)